2-Fluorocyclobutane-1-carboxamide
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Overview
Description
2-Fluorocyclobutane-1-carboxamide is an organic compound with the molecular formula C5H8FNO. It is a derivative of cyclobutane, where a fluorine atom is attached to the second carbon and a carboxamide group is attached to the first carbon.
Preparation Methods
The synthesis of 2-Fluorocyclobutane-1-carboxamide typically involves the fluorination of cyclobutane derivatives followed by amidation. One common method is the reaction of 2-fluorocyclobutanecarboxylic acid with ammonia or an amine under suitable conditions to form the carboxamide. Industrial production methods may involve continuous flow processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Fluorocyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Scientific Research Applications
2-Fluorocyclobutane-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 2-Fluorocyclobutane-1-carboxamide involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Fluorocyclobutane-1-carboxamide can be compared with other carboxamide derivatives, such as:
Furan Carboxamides: These compounds have a furan ring instead of a cyclobutane ring and are used in fungicides and other applications.
Indole Carboxamides: These derivatives have an indole ring and are studied for their enzyme inhibitory properties and potential therapeutic uses.
Thiophene Carboxamides: These compounds contain a thiophene ring and are used in various chemical and pharmaceutical applications .
Properties
Molecular Formula |
C5H8FNO |
---|---|
Molecular Weight |
117.12 g/mol |
IUPAC Name |
2-fluorocyclobutane-1-carboxamide |
InChI |
InChI=1S/C5H8FNO/c6-4-2-1-3(4)5(7)8/h3-4H,1-2H2,(H2,7,8) |
InChI Key |
KDLKMUIQDUJRLI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1C(=O)N)F |
Origin of Product |
United States |
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